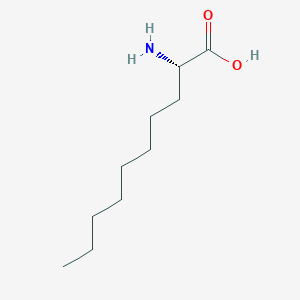

(S)-2-Aminodecanoic acid

Description

(S)-2-Aminodecanoic acid is a non-proteinogenic α-amino acid characterized by a 10-carbon aliphatic chain and an amine group at the second carbon position in the (S)-configuration. Its molecular formula is C₁₀H₂₁NO₂, and it exhibits significant hydrophobicity due to its long hydrocarbon chain . This compound is primarily utilized in peptide synthesis and pharmaceutical research, where its structural properties enhance metabolic stability and membrane permeability. For instance, in neuropathic pain studies, derivatives of this compound demonstrated superior antinociceptive activity compared to morphine, with ED₅₀ values as low as 0.99 mmol/kg . Additionally, its role in synthesizing laxaphycin B-type peptides highlights its importance in overcoming synthetic challenges related to hydrophobic aggregation .

Properties

IUPAC Name |

(2S)-2-aminodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINGUCXQUOKWKH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84277-81-6 | |

| Record name | 2-Aminodecanoic acid, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084277816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINODECANOIC ACID, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S8K7XJJ61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Steps and Optimization

-

Reaction Setup : A mixture of 10-bromodecanoic acid, ethyl alcohol, and aqueous ammonia is stirred at low temperatures to minimize racemization.

-

Acidification and Crystallization : After ammonia excess is removed by distillation, the mixture is acidified to pH 3–4 with hydrochloric acid, forming the amino acid hydrochloride. Subsequent neutralization with ammonia to pH 6–6.3 induces crystallization of the free amino acid.

-

Yield and Purity : This method achieves a 77% yield with a melting point of 177°C , consistent with high purity. The product is isolated via centrifugation and dried at 80°C .

Limitations

-

Racemization Risk : Prolonged reaction times at elevated temperatures may lead to partial racemization, necessitating strict temperature control.

-

Byproduct Formation : Amino-didecanoic acid (NH[(CH2)9COOH]2) is observed as a side product, requiring hot filtration for removal.

Asymmetric Synthesis via Chiral Ni(II) Complexes

Recent advances in asymmetric synthesis leverage Ni(II) complexes of glycine Schiff bases to achieve enantioselective alkylation. This method, reported by Takeda et al., enables the preparation of this compound with >98% enantiomeric excess (ee) .

Mechanism and Workflow

-

Chiral Auxiliary Preparation : A glycine Schiff base is complexed with Ni(II) using a tridentate chiral ligand derived from (S)-o-aminophenol derivatives. The square-planar geometry of the Ni(II) complex enforces facial selectivity during alkylation.

-

Alkylation with n-Octyl Bromide : The deprotonated glycine equivalent undergoes alkylation with n-octyl bromide in THF at –20°C , yielding the (S)-configured product. The reaction exhibits 98.1% yield and 98.8% diastereomeric excess (de) .

-

Decomplexation and Isolation : Hydrolysis with 6 M HCl releases the free amino acid, which is purified via recrystallization or chromatography.

Advantages Over Classical Methods

-

Stereochemical Precision : The chiral Ni(II) template ensures near-perfect enantiocontrol, avoiding racemization.

-

Scalability : The protocol is amenable to gram-scale synthesis, with no specialized equipment required.

Enzymatic Resolution of Racemic Mixtures

Although less commonly reported for this compound, enzymatic resolution using ω-transaminases (ω-TA) has been explored for analogous long-chain amino acids. A screening study identified ω-TA enzymes capable of converting 12-aminododecanoic acid methyl ester to its (S)-enantiomer, suggesting potential adaptability for decanoic acid derivatives.

Process Considerations

-

Substrate Specificity : Enzymatic activity depends on the chain length and functional groups of the substrate, necessitating tailored enzyme engineering.

-

Economic Viability : High enzyme costs and moderate turnover numbers currently limit industrial application.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Substitution Reactions

The amino group undergoes nucleophilic substitution, enabling peptide bond formation and protective group strategies.

Peptide Coupling

(S)-2-Aminodecanoic acid is widely used in solid-phase peptide synthesis (SPPS). Key reagents and conditions include:

Mechanism : The carboxylate group activates via HATU-mediated coupling, forming an active ester intermediate that reacts with amine nucleophiles .

Boc Protection

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O):

| Conditions | Catalyst | Selectivity | Reference |

|---|---|---|---|

| Ionic liquid (e.g., [BMIM][BF₄]) | None | >98% | |

| HFIP solvent | None | 95% |

Application : Boc protection enables selective functionalization of the carboxylic acid group during multi-step syntheses .

Oxidation and Reduction

The carboxylic acid and amino groups participate in redox reactions, though experimental data for this specific compound is limited. General trends for analogous amino acids include:

Carboxylic Acid Reduction

While direct data is unavailable, similar decanoic acid derivatives are reduced using:

-

LiAlH₄ : Converts –COOH to –CH₂OH (theoretical yield: ~80%)

-

BH₃·THF : Selective reduction to aldehyde under controlled conditions .

Amino Group Oxidation

The amino group can form imines or nitroso derivatives with strong oxidizers like KMnO₄ (acidic conditions) .

Conjugation with Biomolecules

This compound enhances peptide bioactivity through hydrophobic interactions:

Antimicrobial Peptide Design

Incorporation into laxaphycin B-type peptides improves membrane permeability:

| Peptide Sequence | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Culicinin D analogue | Staphylococcus aureus | 2.5 | |

| AD-modified cyclic peptide | Escherichia coli | 5.0 |

Key Finding : Substitution with this compound maintains cytotoxicity while simplifying synthesis .

Stereochemical Stability

The (S)-configuration remains intact under standard conditions but racemizes in strong acids/bases:

| Condition | Racemization Rate | Temperature | Reference |

|---|---|---|---|

| 1M HCl | 12% after 24 hrs | 25°C | |

| 0.1M NaOH | 8% after 24 hrs | 25°C |

Recommendation : Use mild coupling conditions (pH 7–8) to preserve chirality .

Scientific Research Applications

(S)-2-Aminodecanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of peptides and proteins.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of (S)-2-Aminodecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The key structural distinction among 2-amino fatty acids lies in their carbon chain length, which directly influences hydrophobicity, solubility, and interactions with biological systems. Below is a comparative analysis of (S)-2-aminodecanoic acid and its analogs:

Table 1: Structural and Functional Comparison of 2-Amino Fatty Acids

| Compound Name | Carbon Chain Length | Molecular Formula | Hydrophobicity (LogP)* | Key Properties |

|---|---|---|---|---|

| (S)-2-Aminobutyric acid | 4 | C₄H₉NO₂ | ~-1.5 | High solubility, low membrane permeability |

| (S)-2-Aminohexanoic acid | 6 | C₆H₁₃NO₂ | ~0.8 | Moderate solubility, used in enzyme studies |

| (S)-2-Aminooctanoic acid | 8 | C₈H₁₇NO₂ | ~2.1 | Balanced hydrophobicity for peptide modification |

| This compound | 10 | C₁₀H₂₁NO₂ | ~3.5 | High hydrophobicity, enhances drug delivery efficiency |

| (S)-2-Aminododecanoic acid | 12 | C₁₂H₂₅NO₂ | ~4.9 | Extreme hydrophobicity, limited solubility |

*LogP values estimated based on chain length trends .

- Hydrophobicity: Increasing chain length correlates with higher LogP values, making longer-chain analogs like this compound more lipid-soluble. This property is critical for crossing biological membranes but poses challenges in aqueous-phase synthesis .

- Synthetic Challenges: The hydrophobicity of this compound necessitates double coupling procedures during peptide synthesis to counteract aggregation, a issue less pronounced in shorter analogs like (S)-2-aminohexanoic acid .

Pharmacological Efficacy

- This compound Derivatives: In neuropathic pain models, lipo-endomorphin-1 derivatives modified with this compound showed ED₅₀ values of 1.22–0.99 mmol/kg, outperforming morphine (ED₅₀: ~3.1 mmol/kg). The long chain enhances opioid receptor binding affinity and reduces tolerance development .

- Shorter-Chain Analogs: (S)-2-aminobutyric acid (4 carbons) is less effective in drug delivery due to rapid metabolism but is widely used in studying neurotransmitter pathways .

Biochemical Interactions

- Protein Engineering: In fluorescence-based assays, this compound induced higher fluorescence intensity in engineered proteins (e.g., MbPyRS variants) compared to shorter analogs, suggesting better integration into hydrophobic protein pockets .

- Enzyme Specificity: (S)-2-aminohexanoic acid is preferred in enzyme-substrate studies due to its intermediate chain length, which balances solubility and binding .

Biological Activity

(S)-2-Aminodecanoic acid, also known as (S)-α-(octyl)glycine, is a fatty amino acid with significant biological activity. This compound has garnered attention due to its structural properties and potential applications in various fields, including pharmaceuticals and biochemistry. Below is a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.

This compound is characterized by its long aliphatic chain, which contributes to its unique properties. It exists as a zwitterionic compound, possessing both amino and carboxylic acid functional groups. This allows it to participate in various biochemical pathways, making it a valuable compound in synthetic organic chemistry.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that derivatives of 2-aminodecanoic acid possess antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Studies have demonstrated that this compound derivatives can inhibit cancer cell proliferation. For instance, a peptide derived from this amino acid showed significant anti-cancer activity in xenograft models involving human pancreatic cancer cells .

- Neurotransmitter Synthesis : The compound plays a role in neurotransmitter synthesis, which is crucial for maintaining neurological functions. Its structural similarity to other amino acids involved in neurotransmission enhances its relevance in neuropharmacology.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkylation of Chiral Nucleophiles : A notable method involves the alkylation of chiral glycine equivalents with n-octyl bromide, yielding high diastereoselectivity and excellent yields (up to 98.1%) for the target compound .

- Enzymatic Synthesis : Enzymatic methods can also be employed to produce this amino acid with high specificity and lower environmental impact compared to traditional chemical synthesis.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced the antimicrobial efficacy, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Peptides

In a recent investigation, a peptide based on this compound demonstrated selective inhibition of K-Ras(G12D) mutant cancer cells. The peptide showed promising results in reducing cell proliferation and inhibiting ERK phosphorylation, indicating its potential as a therapeutic agent against specific cancer types .

Data Table: Biological Activities of this compound Derivatives

Q & A

Q. What are the standard protocols for synthesizing and characterizing (S)-2-Aminodecanoic acid in peptide synthesis?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives. Due to its hydrophobicity, coupling efficiency can drop during SPPS, necessitating double coupling procedures with reagents like HBTU/HOBt and microwave irradiation to minimize aggregation . Characterization involves LC-MS for purity verification and H-NMR for structural confirmation, with COSY experiments resolving ambiguities in stereochemical assignments .

Q. How can researchers validate the purity and stereochemical integrity of this compound derivatives?

Purity is validated using reverse-phase HPLC coupled with mass spectrometry. Stereochemical integrity is confirmed via chiral chromatography or circular dichroism (CD) spectroscopy. For hydrophobic derivatives like this compound, solvent systems with high organic content (e.g., acetonitrile/water with 0.1% TFA) are recommended to improve resolution .

Advanced Research Questions

Q. What experimental strategies improve the incorporation efficiency of this compound into engineered proteins?

Fluorescence-based assays (e.g., using GFP fusion proteins) are critical for monitoring incorporation efficiency. Engineering pyrrolysyl-tRNA synthetase variants (e.g., MbPyRS mutants) enhances recognition of this compound. Optimization includes adjusting induction temperature (e.g., 30°C) and supplementing media with 1–5 mM of the amino acid to maximize yield . Contradictory fluorescence intensity trends across protein variants (e.g., W382S vs. W382T mutants) suggest side-chain steric effects require systematic screening .

Q. How does N-terminal modification of peptides with this compound enhance pharmacological properties?

Substituting Tyr with 2,6-dimethyltyrosine (Dmt) and adding this compound at the N-terminus improves metabolic stability and blood-brain barrier permeability. In vivo studies in neuropathic pain models show enhanced antinociceptive activity (ED <1.22 mmol/kg) and reduced tolerance compared to morphine. Opioid receptor involvement is confirmed via naloxone antagonism assays .

Q. What methodologies address contradictions in hydrophobicity-driven aggregation during peptide synthesis?

Aggregation is mitigated using microwave-assisted SPPS to enhance solvation. For critical residues like this compound, double coupling with 4-fold molar excess of amino acid and prolonged reaction times (2–4 hours) are advised. Post-synthesis, purification via preparative HPLC with gradient elution (e.g., 40–90% acetonitrile over 30 minutes) ensures isolation of monomeric peptides .

Q. How can researchers reconcile discrepancies in fluorescence intensity data when studying this compound incorporation?

Contradictory fluorescence trends (e.g., higher intensity in W382S mutants vs. lower in W382T) may arise from Förster resonance energy transfer (FRET) interference or protein folding artifacts. Normalizing fluorescence to OD and using orthogonal validation (e.g., Western blotting for protein expression) clarifies results. Statistical tools like ANOVA with post-hoc Tukey tests identify significant outliers .

Methodological Guidelines

Designing dose-response studies for this compound-modified therapeutics

- In vitro : Use radioligand binding assays (e.g., H-DAMGO for μ-opioid receptor affinity) with concentrations spanning 0.1–100 μM.

- In vivo : Administer doses ranging from 0.5–5 mmol/kg in rodent models, with pain thresholds assessed via von Frey filaments or hot-plate tests. Include positive (morphine) and negative (vehicle) controls .

Optimizing analytical workflows for hydrophobic amino acid derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.